molecular formula C18H19N3O2 B5373444 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE

4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE

Cat. No.: B5373444
M. Wt: 309.4 g/mol
InChI Key: WUBVRMBHNOAFFF-UHFFFAOYSA-N
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Description

4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE: is a complex organic compound that features a unique structure combining an isoindoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE typically involves the following steps:

    Formation of the Isoindoline Moiety: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the isoindoline derivative reacts with a pyridine-based reagent.

    Formation of the Butanamide Linker: The final step involves the coupling of the isoindoline-pyridine intermediate with a butanoyl chloride derivative under basic conditions to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
  • 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID
  • 4-(2-OXOISOINDOLIN-2-YL)BUTANOIC ACID

Uniqueness

Compared to similar compounds, 4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-4-YL)METHYL]BUTANAMIDE stands out due to its unique combination of an isoindoline moiety with a pyridine ring and a butanamide linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17(20-12-14-7-9-19-10-8-14)6-3-11-21-13-15-4-1-2-5-16(15)18(21)23/h1-2,4-5,7-10H,3,6,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBVRMBHNOAFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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